Sophoraflavanone I

Description

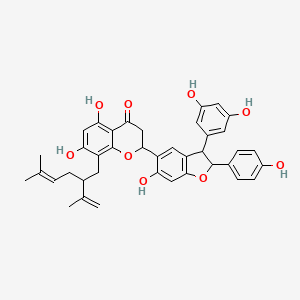

Structure

2D Structure

Properties

IUPAC Name |

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXQAEOPCKROBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sophoraflavanone I: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sophoraflavanone I, a prenylated flavonoid with significant therapeutic potential. The document details its natural origins, comprehensive isolation methodologies, and relevant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phytochemical primarily found in plants belonging to the Sophora genus of the Fabaceae family. The principal sources for this compound are the dried roots and rhizomes of:

-

Sophora flavescens Ait. (Ku Shen): A traditional Chinese medicinal herb, Sophora flavescens is a significant source of a variety of bioactive flavonoids and alkaloids.[1][2] Prenylated flavonoids, including this compound and the closely related Sophoraflavanone G, are characteristic constituents of this plant.[3][4]

-

Sophora tonkinensis Gagnep. (Shan Dou Gen): This species is another prominent source of prenylated flavonoids and alkaloids.[5][6][7] Its chemical profile is similar to S. flavescens, making it a viable source for the isolation of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and more extensively studied Sophoraflavanone G provide a useful reference.

| Property | Data (Sophoraflavanone G) | Reference |

| Molecular Formula | C₂₅H₂₈O₆ | [8] |

| Molecular Weight | 424.5 g/mol | [8] |

| Appearance | Yellowish orange powder-like substance | [9] |

| Purity (example) | >98% (HPLC) | [10] |

Isolation and Purification of this compound: A Detailed Methodological Approach

While a singular, standardized protocol for the isolation of this compound is not extensively documented, a general and effective methodology can be compiled from various studies on the separation of prenylated flavonoids from Sophora species. The following protocol represents a comprehensive workflow for the extraction, fractionation, and purification of this compound.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material.

-

Plant Material Preparation: Dried and powdered roots and rhizomes of Sophora flavescens or Sophora tonkinensis are used as the starting material.

-

Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. Ethanol (95% or 75%) is commonly used for exhaustive extraction, often through methods like reflux or maceration.[2][11] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is subsequently fractionated to separate compounds based on their polarity.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the enriched fraction.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol.[2][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Polyamide Column Chromatography: Fractions containing the target compound can be further purified using polyamide column chromatography, which is effective in separating flavonoids.[11] Elution is typically carried out with a gradient of ethanol in water.[11]

-

Sephadex LH-20 Column Chromatography: For further purification and removal of pigments and smaller molecules, size-exclusion chromatography on a Sephadex LH-20 column is employed, often with methanol as the mobile phase.[1][2]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain high-purity this compound is typically performed using preparative HPLC with a C18 column.[1][2] A common mobile phase is a gradient of methanol or acetonitrile in water.[13]

The following diagram illustrates the general workflow for the isolation of this compound.

Structural Elucidation

The identification and structural confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Analysis of fragmentation patterns provides structural clues.[3][14] |

| ¹H-NMR Spectroscopy | Provides information on the number and types of protons and their neighboring environments. |

| ¹³C-NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule.[15] |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.[16] |

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of related prenylated flavonoids from Sophora species, such as Sophoraflavanone G and Sophoraflavanone M, have been more extensively studied. These compounds have demonstrated significant anti-inflammatory and anti-cancer properties.[4][17][18]

The anti-inflammatory effects are often attributed to the modulation of key signaling pathways. For instance, Sophoraflavanone M has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and JNK/AP-1 signaling pathways in macrophages.[17]

The following diagram depicts a representative anti-inflammatory signaling pathway likely modulated by this compound and related compounds.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide outlines its primary natural sources and provides a detailed, albeit generalized, protocol for its isolation and purification. The methodologies described, leveraging various chromatographic techniques, are well-established for the separation of prenylated flavonoids. Further research into the specific biological activities and mechanisms of action of pure this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated Flavonoids from the Roots and Rhizomes of Sophora tonkinensis and Their Effects on the Expression of Inflammatory Mediators and Proprotein Convertase Subtilisin/Kexin Type 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ScholarWorks@Dongguk University: Prenylated Flavonoids from the Roots and Rhizomes of Sophora tonkinensis and Their Effects on the Expression of Inflammatory Mediators and Proprotein Convertase Subtilisin/Kexin Type 9 [scholarworks.dongguk.edu]

- 8. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biorbyt [biorbyt.com]

- 11. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ukm.my [ukm.my]

- 17. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of Sophoraflavanone I in Sophora moorcroftiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Sophoraflavanone I, more commonly known as Sophoraflavanone G, in the medicinal plant Sophora moorcroftiana. This document details the initial isolation and characterization of this prenylated flavonoid, presenting available quantitative data, reconstructed experimental protocols, and visualizations of the discovery workflow.

Introduction

Sophora moorcroftiana (Benth.) Baker is a perennial shrub endemic to the Tibetan Plateau and has a history of use in traditional Tibetan medicine for treating various ailments, including hepatitis, inflammation, and bacterial infections.[1] Phytochemical investigations of this plant have revealed a rich composition of bioactive compounds, including alkaloids and flavonoids. Among these, Sophoraflavanone G, a prenylated flavanone, stands out for its potent biological activities. This guide focuses on the seminal work that led to the identification of this compound from Sophora moorcroftiana.

Discovery and Physicochemical Characterization

Sophoraflavanone G was first isolated from the root of Sophora moorcroftiana by a team of Japanese scientists led by Yoshiaki Shirataki in 1988.[2] In their study, they identified a new flavanone which they named sophoraflavanone G.[2] The structure of this compound was established as (2S)-5, 7, 2', 4'-tetrahydroxy-8-lavandulylflavanone based on chemical and spectral evidence.[2]

Quantitative Data

The following table summarizes the key quantitative and physicochemical properties of Sophoraflavanone G as reported in the discovery paper and subsequent chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₆ | [2] |

| Molecular Weight | 424.5 g/mol | [3] |

| Melting Point | 173-175°C | [2] |

| Appearance | Not specified in abstract | - |

| Yield from S. moorcroftiana root | Not specified in abstract | - |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The roots of Sophora moorcroftiana are harvested.

-

Drying: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root material is subjected to solvent extraction. A likely method is maceration or Soxhlet extraction with a solvent of moderate polarity, such as ether.[4]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification

-

Solvent Partitioning (Optional but likely): The crude extract may be partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The ether extract is subjected to repeated column chromatography over silica gel.[4]

-

Elution: A gradient elution system is employed, using a mixture of benzene and ethyl acetate as the mobile phase.[4] Fractions are collected sequentially.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing the target compound.

-

Recrystallization: Fractions containing pure Sophoraflavanone G are combined, and the compound is further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.

Structure Elucidation

The structure of the isolated Sophoraflavanone G was determined using a combination of the following spectroscopic and chemical methods:

-

UV Spectroscopy: To determine the absorption maxima, providing information about the chromophoric system of the flavonoid.

-

IR Spectroscopy: To identify the functional groups present in the molecule.

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Chemical Methods: Such as derivatization, to confirm the nature and position of functional groups.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the logical workflow for the isolation of Sophoraflavanone G from Sophora moorcroftiana.

Caption: Workflow for the isolation of Sophoraflavanone G.

Logical Relationship of Analytical Methods

The following diagram illustrates the relationship between the isolated compound and the analytical methods used for its characterization.

Caption: Analytical methods for structure elucidation.

Conclusion

The discovery of Sophoraflavanone G in Sophora moorcroftiana by Shirataki and his team was a significant contribution to the phytochemistry of the Sophora genus. This prenylated flavanone has since been the subject of numerous studies investigating its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This technical guide provides a foundational understanding of the original discovery and the methodologies likely employed, serving as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research to quantify the yield of Sophoraflavanone G in Sophora moorcroftiana and to explore its full therapeutic potential is warranted.

References

- 1. Frontiers | Natural Products for the Prevention and Control of the COVID-19 Pandemic: Sustainable Bioresources [frontiersin.org]

- 2. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]

- 3. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Sophoraflavanone G: A Comprehensive Physicochemical and Biological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sophoraflavanone G is a prenylated flavonoid predominantly isolated from the roots of plants belonging to the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] Flavonoids are a class of secondary metabolites in plants, known for a wide array of biological activities, including antioxidant and antimicrobial properties.[3] Sophoraflavanone G, in particular, has garnered significant scientific interest for its potent anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5] This technical guide provides a detailed overview of the physicochemical properties of Sophoraflavanone G, its diverse biological functions with a focus on underlying signaling pathways, and a summary of relevant experimental methodologies.

Physicochemical Properties

Sophoraflavanone G is a complex molecule with a chemical structure that contributes to its biological activity. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | PubChem |

| Molecular Formula | C₂₅H₂₈O₆ | [2][6] |

| Molecular Weight | 424.5 g/mol | [2][6] |

| Appearance | A solid | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [2] |

| CAS Number | 97938-30-2 | [2] |

| Synonyms | Kushenol F, Norkurarinone, Vexibinol | [2] |

Biological Activities and Signaling Pathways

Sophoraflavanone G exhibits a broad spectrum of pharmacological effects, which are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various studies. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]

The anti-inflammatory effects of Sophoraflavanone G are attributed to its ability to modulate key signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with inflammatory diseases. Sophoraflavanone G has been shown to inhibit the PI3K/Akt signaling cascade.[1]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary signaling route for a wide range of cytokines and growth factors involved in inflammation. Sophoraflavanone G can suppress the activation of this pathway.[1][4]

-

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway is a critical defense mechanism against oxidative stress, which is closely linked to inflammation. Sophoraflavanone G can activate this protective pathway.[1]

-

NF-κB and MAPK Pathways: The nuclear factor-kappa B and mitogen-activated protein kinase pathways are central to the inflammatory response. Sophoraflavanone G can inhibit the activation of NF-κB and MAPK, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]

Anticancer Activity

Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including human leukemia and breast cancer cells.[8][9] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration.[4][8]

Key signaling pathways targeted by Sophoraflavanone G in cancer include:

-

STAT Signaling: Aberrantly activated Signal Transducer and Activator of Transcription (STAT) proteins are implicated in many human cancers. Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family kinases.[4][10]

-

EGFR-PI3K-AKT Signaling: In triple-negative breast cancer, Sophoraflavanone G has been found to suppress cancer progression by inactivating the Epidermal Growth Factor Receptor (EGFR)-PI3K-AKT signaling pathway.[11]

-

MAPK Pathway: Sophoraflavanone G can suppress the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This inhibition contributes to its ability to induce apoptosis and reduce migration and invasion in cancer cells.[8][9]

Antimicrobial Activity

Sophoraflavanone G has demonstrated significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Its mechanism of action is believed to involve the disruption of bacterial membrane fluidity, leading to cell death.[13] Studies have also shown that Sophoraflavanone G can have a synergistic effect when combined with conventional antibiotics like ampicillin and oxacillin, enhancing their efficacy against resistant strains.[12][14]

Experimental Protocols

The following section outlines the general methodologies employed in the research and analysis of Sophoraflavanone G.

Isolation and Purification

A common method for the isolation of Sophoraflavanone G from its plant source, such as Sophora exigua, involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots) is extracted with a solvent like methanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as ethyl acetate.

-

Column Chromatography: The active fraction is further purified using column chromatography. Silica gel is typically used as the stationary phase.[15]

-

Characterization: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.[15]

In Vitro Biological Assays

-

Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of Sophoraflavanone G on cell lines. Cells are treated with varying concentrations of the compound, and cell viability is measured by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial enzymes in living cells.[15]

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Sophoraflavanone G. Cells are stained with a fluorescent dye like propidium iodide that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured.[15]

-

Apoptosis Assay: Apoptosis can be detected using various methods, including flow cytometry with Annexin V/propidium iodide staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Sophoraflavanone G, such as STATs, Akt, and MAPKs.

-

Antimicrobial Susceptibility Testing (Checkerboard Method): This method is used to assess the synergistic effects of Sophoraflavanone G with antibiotics. It involves testing a range of concentrations of both agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) and the fractional inhibitory concentration (FIC) index.[14]

Conclusion

Sophoraflavanone G is a promising natural compound with a well-defined physicochemical profile and a diverse range of biological activities. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, and microbial infections makes it a compelling candidate for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this multifaceted flavonoid. Further studies, including in vivo efficacy and safety evaluations, are warranted to translate the promising preclinical findings into clinical applications.

References

- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Sophoraflavanone I: An Overview of A Scarcely Studied Prenylated Flavonoid

For Immediate Release

Shanghai, China – November 19, 2025 – Sophoraflavanone I, a complex prenylated flavonoid, has been identified with the molecular formula C₃₉H₃₈O₉ and a molecular weight of 650.72 g/mol . Despite its documented chemical properties, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities, mechanisms of action, and the experimental protocols used for its study. This technical overview summarizes the current knowledge on this compound and highlights the extensive research required to elucidate its potential therapeutic value.

Molecular Profile

A summary of the key molecular identifiers for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₉H₃₈O₉ |

| Molecular Weight | 650.72 g/mol |

Current Research Landscape

While the broader class of sophoraflavanones, particularly Sophoraflavanone G, has been the subject of numerous studies investigating their anti-inflammatory, antimicrobial, and anticancer properties, this compound remains largely unexplored. Extensive searches of scientific databases and chemical depositories have yielded minimal information regarding its specific biological functions.

There is a notable absence of published research detailing:

-

Biological Activity: Specific cellular targets, efficacy in disease models, and overall pharmacological profile.

-

Signaling Pathways: The intracellular signaling cascades modulated by this compound.

-

Experimental Protocols: Detailed methodologies for the isolation, purification, and biological evaluation of this compound.

The lack of this critical information prevents the construction of a detailed technical guide or whitepaper as requested. The scientific community is encouraged to pursue further investigation into this potentially valuable natural compound.

A Call for Further Research

The structural complexity of this compound suggests the potential for unique biological activities. To unlock this potential, future research should focus on the following areas:

Caption: Proposed research workflow for this compound.

This structured approach will be essential to build a foundational understanding of this compound and to determine its potential as a lead compound for drug development. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap.

A Comprehensive Technical Guide on the Preliminary Biological Screening of Sophoraflavanone G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora species such as Sophora flavescens and Sophora alopecuroides, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of Sophoraflavanone G, summarizing key findings on its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The document presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a deeper understanding of its mechanism of action.

Antimicrobial Activity

Sophoraflavanone G has demonstrated significant antimicrobial effects against a range of microorganisms, including drug-resistant bacterial strains.

Quantitative Antimicrobial Data

| Microorganism | Assay Type | Concentration/Value | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | Growth Inhibition | 3.13-6.25 µg/mL | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | Minimum Inhibitory Concentration (MIC) | 0.5 to 8 µg/mL | [3] |

| Mutans streptococci (16 strains) | Minimum Bactericidal Concentration (MBC) | 0.5 to 4 µg/mL | [4] |

| Enterococcus faecium (2 strains) | Minimum Inhibitory Concentration (MIC) | 6.25 and 12.5 µg/mL | [5] |

| Enterococcus faecium | Minimum Bactericidal Concentration (MBC) | 12.5 µg/mL | [5] |

Synergistic Antimicrobial Effects

Sophoraflavanone G exhibits synergistic activity when combined with conventional antibiotics, enhancing their efficacy against resistant bacteria.[1][3][6]

| Microorganism | Combination | Effect | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Ampicillin or Oxacillin | Synergistic (Fractional Inhibitory Concentration Index: 0.188 to 0.375) | [3] |

| Oral Bacteria (S. mutans, S. sanguinis, etc.) | Ampicillin or Gentamicin | Synergistic | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

A common method to determine the antimicrobial activity of a compound is the broth microdilution assay to find the MIC, followed by plating to determine the MBC.

-

Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate to achieve a logarithmic growth phase.

-

Compound Dilution: Prepare a serial dilution of Sophoraflavanone G in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard) and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[4]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity

Sophoraflavanone G has been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

| Cell Line/Model | Parameter Measured | Effect of Sophoraflavanone G | Reference |

| LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | Inhibition | [2][7] |

| LPS-stimulated RAW264.7 macrophages | Prostaglandin E2 (PGE2) Production | Inhibition | [2][7] |

| LPS-stimulated RAW264.7 macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased Expression | [2][7] |

| TNF-α-stimulated keratinocytes | Cytokine/Chemokine Production (IL-6, IL-8, CXCL1) | Inhibition | [8] |

| Ovalbumin-sensitized asthmatic mice | Airway Hyper-responsiveness and Inflammation | Reduction | [9][10] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Sophoraflavanone G for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for a further 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.[2]

Signaling Pathways in Inflammation Modulated by Sophoraflavanone G

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[2][7][11]

References

- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 2. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Sophoraflavanones

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanones, a class of prenylated flavonoids predominantly isolated from the genus Sophora, have garnered significant scientific attention for their diverse and potent pharmacological activities. Their unique structural features, characterized by a flavanone skeleton appended with isoprenoid side chains, contribute to a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sophoraflavanones, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Principles of Sophoraflavanone Bioactivity

The biological activity of sophoraflavanones is intrinsically linked to their chemical structure. Key structural modifications that dictate their potency and selectivity include the nature and position of prenyl groups, as well as the hydroxylation and methoxylation patterns on the flavanone core.

Prenylation: A recurring theme in the SAR of sophoraflavanones is the crucial role of prenyl or lavandulyl groups. These lipophilic moieties enhance the affinity of the molecule for cellular membranes, a critical factor in their mechanism of action, particularly for antimicrobial effects.[1][2] The position of the prenyl group is also important, with substitution at the C8 position often being associated with significant biological activity.[1] This increased lipophilicity, however, can also lead to decreased plasma absorption while increasing tissue accumulation.[1][2]

Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the aromatic rings of the flavanone skeleton also significantly influence bioactivity. These substitutions can affect the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. For instance, in the context of anti-inflammatory activity, specific hydroxylation patterns are critical for the inhibition of key signaling pathways.

Quantitative Structure-Activity Relationship Data

To facilitate a comparative analysis of the bioactivity of various sophoraflavanones, the following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Sophoraflavanones

| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | - | [3] |

| Sophoraflavanone G | Streptococcus mutans (16 strains) | - | 0.5 - 4 | [4] |

| Sophoraflavanone B | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | [5] |

| Kurarinone | Methicillin-resistant Staphylococcus aureus (MRSA) | <10 | - | [6] |

| Halogenated 5,7-dihydroxyflavanone derivatives | Staphylococcus aureus | 31.25 - 125 | - | [7] |

| Methoxy-substituted flavanone | Staphylococcus aureus | 15.62 - 62.50 | - | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxic Activity of Sophoraflavanones

| Compound | Cell Line | IC50 (μM) | Reference |

| (2S)-2'-methoxykurarinone | Human myeloid leukemia (HL-60) | - | [8] |

| (-)-kurarinone | Human myeloid leukemia (HL-60) | - | [8] |

| Sophoraflavanone G | Human myeloid leukemia (HL-60) | - | [8] |

| Leachianone A | Human myeloid leukemia (HL-60) | - | [8] |

| Isoflavone with two prenyl groups (YS21) | Human oral tumor cell lines (HSC-2, HSG) | Highest activity among tested isoflavones | [9] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Sophoraflavanones

| Compound | Assay | Effect | Reference |

| Sophoraflavanone G | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, PGE2, IL-1β, IL-6, TNF-α production | [10] |

| Leachianone A | TNF-α-stimulated keratinocytes | Highest suppression of IL-6, IL-8, CXCL1 | [11] |

| Sophoraflavanone M | LPS-primed macrophages | Inhibition of NO, IL-6, TNF-α, MCP-1 production | [12][13] |

LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; CXCL1: Chemokine (C-X-C motif) ligand 1; MCP-1: Monocyte Chemoattractant Protein-1

Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for the interpretation and replication of findings. The following sections detail the key experimental protocols cited in the study of sophoraflavanones.

Antimicrobial Activity Assays

1. Broth Microdilution Method for MIC Determination:

-

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

A serial two-fold dilution of the sophoraflavanone is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity.[5]

-

2. Checkerboard Method for Synergy Testing:

-

Principle: This method assesses the combined effect of two antimicrobial agents to determine if their interaction is synergistic, additive, indifferent, or antagonistic.

-

Procedure:

-

Two-fold dilutions of two compounds (e.g., a sophoraflavanone and a conventional antibiotic) are prepared along the x and y axes of a 96-well plate.

-

Each well is inoculated with a standardized microbial suspension.

-

Following incubation, the fractional inhibitory concentration (FIC) index is calculated for each combination.

-

The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

A synergistic effect is typically defined by an FIC index of ≤ 0.5.[14]

-

3. Time-Kill Assay:

-

Principle: This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

-

Procedure:

-

A standardized inoculum of the test microorganism is added to a culture medium containing the sophoraflavanone at a specific concentration (e.g., 1x or 2x MIC).

-

A control culture without the compound is run in parallel.

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

The number of viable cells in each aliquot is determined by plating serial dilutions and counting the resulting colonies (colony-forming units per milliliter, CFU/mL).

-

The results are plotted as log10 CFU/mL versus time. A bactericidal effect is often defined as a ≥3-log10 reduction in CFU/mL.[14]

-

Cytotoxicity Assays

1. MTT Assay (Methyl Thiazolyl Tetrazolium Assay):

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the sophoraflavanone for a specified period.

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.[4]

-

Anti-inflammatory Activity Assays

1. Measurement of Nitric Oxide (NO) Production:

-

Principle: NO production in cell culture supernatants is an indicator of inflammatory response and is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the sophoraflavanone.

-

After incubation, the cell culture supernatant is collected.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve.[10]

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Cell culture supernatants from cells treated with sophoraflavanones and stimulated with an inflammatory agent are collected.

-

The wells of a microplate are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

The supernatants are added to the wells, and the cytokine binds to the capture antibody.

-

A detection antibody, also specific for the cytokine, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate for the enzyme is added, which produces a colored product.

-

The absorbance is measured, and the cytokine concentration is determined from a standard curve.[10]

-

3. Western Blotting for Protein Expression Analysis:

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Cells are lysed to release their proteins.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., iNOS, COX-2, p65 subunit of NF-κB).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.

-

The resulting light is detected on X-ray film or by a digital imager. The band intensity corresponds to the amount of the target protein.[10]

-

Signaling Pathways and Mechanisms of Action

Sophoraflavanones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms of action.

Antimicrobial Mechanism of Sophoraflavanones

The antimicrobial activity of sophoraflavanones like sophoraflavanone G and kurarinone is largely attributed to their ability to target and disrupt the bacterial cell membrane.[2][6] This leads to a loss of membrane integrity and inhibition of essential processes such as membrane biosynthesis and cell wall synthesis.[2][6] Furthermore, these compounds can interfere with bacterial energy metabolism and prevent the formation of biofilms, ultimately leading to bacterial cell death.[6]

Anti-inflammatory Signaling Pathways Modulated by Sophoraflavanones

Sophoraflavanones exert their anti-inflammatory effects by intervening in key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS).[10] Compounds like sophoraflavanone G, leachianone A, and sophoraflavanone M have been shown to inhibit the activation of mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[10][11][12][13] By preventing the translocation of the p65 subunit of NF-κB into the nucleus and inhibiting the activator protein-1 (AP-1) transcription factor, these compounds suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of inflammatory cytokines and mediators.[10][11]

Conclusion

The structure-activity relationships of sophoraflavanones reveal a fascinating interplay between their chemical architecture and biological function. The presence and positioning of prenyl groups are paramount for their antimicrobial and anti-inflammatory activities, primarily by enhancing membrane interactions. The substitution patterns of hydroxyl and methoxy groups further fine-tune their potency and selectivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research aimed at optimizing the therapeutic potential of this promising class of natural products. A thorough understanding of their SAR and mechanisms of action will be instrumental in the design and development of novel sophoraflavanone-based drugs with improved efficacy and safety profiles.

References

- 1. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between cytotoxic activity and radical intensity of isoflavones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sophoraflavanone G using HPLC-MS/MS

Introduction

Sophoraflavanone G is a prenylated flavonoid found in plants of the Sophora genus, notably Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. As research into the therapeutic potential of Sophoraflavanone G progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount. This application note details a validated HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the reliable determination of Sophoraflavanone G, particularly in plasma samples, which is crucial for pharmacokinetic and drug metabolism studies.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of ultra-high-performance liquid chromatography (UHPLC). The protocol involves a liquid-liquid extraction step to isolate Sophoraflavanone G from the plasma matrix. The analyte is then separated from other components on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The transition of the precursor ion to a specific product ion provides the necessary specificity and sensitivity for accurate quantification.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Sophoraflavanone G from rat plasma and can be adapted for other biological matrices.[1]

-

Reagents and Materials:

-

Rat plasma samples

-

Sophoraflavanone G standard

-

Internal Standard (IS) solution (e.g., Rutin)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex the mixture for 3 minutes to ensure thorough mixing.

-

Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 1 minute to dissolve the extract.

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Analysis

The following are typical UHPLC and MS/MS conditions for the analysis of Sophoraflavanone G.

-

Instrumentation:

-

UHPLC system (e.g., Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[2]

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water[2]

-

Mobile Phase B: Acetonitrile[2]

-

Flow Rate: 0.4 mL/min[2]

-

Column Temperature: 35°C[2]

-

Injection Volume: 5 µL

-

Gradient Elution Program: [2]

Time (min) % Mobile Phase B 0.0 - 10.0 3 - 20 10.0 - 15.0 20 - 30 15.0 - 20.0 30 - 50 20.0 - 25.0 50 - 70 25.0 - 27.0 70 - 100 27.0 - 30.0 100 30.0 - 32.0 100 - 3 | 32.0 - 35.0| 3 |

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

Capillary Voltage: 3.0 kV[2]

-

Desolvation Temperature: 325°C[2]

-

Desolvation Gas Flow: 800 L/h[2]

-

Cone Gas Flow: 50 L/h

-

Nebulizer Gas Pressure: 7 bar

-

MRM Transitions: [1]

Compound Precursor Ion (m/z) Product Ion (m/z) Sophoraflavanone G 423.2 161.2 | Rutin (IS) | 609.3 | 300.3 |

-

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for Sophoraflavanone G.

Table 1: Calibration Curve and Linearity [1]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Sophoraflavanone G | 0.1 - 200 | > 0.9923 |

Table 2: Precision and Accuracy [1]

| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy |

| Sophoraflavanone G | < 13.2% | < 13.2% | Good |

Table 3: Recovery [1]

| Analyte | Extraction Recovery |

| Sophoraflavanone G | No more than 12.6% |

Visualizations

Experimental Workflow for Sophoraflavanone G Quantification

References

Application Notes and Protocols for the Extraction and Purification of Sophoraflavanone I from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Sophoraflavanone I, a bioactive flavonoid found in plants of the Sophora genus, particularly Sophora flavescens. The methodologies described are based on established techniques for the isolation of structurally related flavonoids from this plant and are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a prenylated flavonoid that, along with other related compounds from Sophora flavescens, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Effective isolation and purification of this compound are critical for further pharmacological studies and potential drug development. This document outlines various extraction and purification strategies, from initial crude extraction to final high-purity isolation.

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the plant material, typically the dried roots of Sophora flavescens. Several methods can be employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Conventional Solvent Extraction

This is a traditional and widely used method for obtaining a crude extract enriched with flavonoids.

Protocol:

-

Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder (approximately 40-60 mesh).

-

Extraction: Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Perform the extraction three times, each for 24 hours, at room temperature with constant stirring.

-

Filtration and Concentration: After each extraction, filter the mixture to separate the extract from the plant residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction efficiency, often requiring shorter extraction times and lower solvent consumption.

Protocol:

-

Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction method.

-

Extraction: Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-40 minutes at a controlled temperature (e.g., 50-60°C).

-

Filtration and Concentration: Filter the extract and concentrate it as described previously.

Mechanochemical-Promoted Extraction (MPE)

MPE is a green chemistry approach that involves grinding the plant material with a solid assistant to enhance extraction efficiency with water as the solvent.

Protocol:

-

Grinding: Co-grind the powdered roots of Sophora flavescens with sodium carbonate (Na₂CO₃) at a 1:0.15 ratio (plant material:Na₂CO₃, w/w) in a planetary ball mill at approximately 440 rpm for 15-20 minutes.

-

Extraction: Transfer the ground mixture to a beaker and add deionized water at a solid-to-liquid ratio of 1:25 (w/v). Stir for 20-30 minutes at room temperature.

-

Filtration and Acidification: Filter the mixture. Adjust the pH of the filtrate to around 5.0 with a suitable acid to precipitate the flavonoids.

-

Collection: Centrifuge the solution to collect the flavonoid-rich precipitate.

Purification Strategies

Following initial extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity.

Macroporous Resin Column Chromatography

This technique is effective for the initial enrichment of flavonoids from the crude extract. AB-8 type macroporous resin is a suitable choice.

Protocol:

-

Preparation of Crude Extract: Dissolve the crude extract in an appropriate solvent (e.g., 20% ethanol) to a suitable concentration (e.g., 0.2-0.3 mg/mL of total flavonoids). Adjust the pH to approximately 4.0.

-

Column Packing and Equilibration: Pack a glass column with pre-treated AB-8 macroporous resin. Equilibrate the column by washing with deionized water.

-

Loading: Load the prepared crude extract solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

Washing: Wash the column with 10 BV of deionized water to remove impurities.

-

Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80% ethanol). Collect fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or HPLC. Fractions containing this compound are pooled and concentrated. A study on total flavonoids from a related Sophora species showed that a one-step purification using AB-8 resin increased the total flavonoid content by approximately 4.76-fold with a recovery yield of 84.93%[1][2].

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation of compounds from complex mixtures without a solid support matrix, thus avoiding irreversible adsorption.

Protocol:

-

Preparation of Sample: Dissolve the flavonoid-enriched fraction obtained from macroporous resin chromatography in the two-phase solvent system.

-

Solvent System Selection: A common two-phase solvent system for the separation of flavanones from Sophora flavescens is n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)[3].

-

HSCCC Operation:

-

Fill the column with the stationary phase (the upper phase of the solvent system).

-

Rotate the column at a suitable speed (e.g., 850 rpm).

-

Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 1.0-2.0 mL/min).

-

Once the system reaches hydrodynamic equilibrium, inject the sample solution.

-

Collect fractions continuously and monitor with TLC or HPLC to identify the fractions containing pure this compound.

-

One study successfully isolated Sophoraflavanone G, a structurally similar compound, with a purity of 95.6% and a recovery of 91.7% from a crude extract using this method[3].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final polishing step to achieve very high purity, preparative HPLC is often employed.

Protocol:

-

Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase solvent.

-

Chromatography: Inject the sample onto the preparative HPLC system. Elute with a programmed gradient to separate this compound from any remaining impurities.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction and purification of flavonoids from Sophora species. Note that specific data for this compound is limited, and the data presented here for related compounds can be used as a reference.

Table 1: Extraction Yields of Total Flavonoids from Sophora flavescens

| Extraction Method | Solvent/Conditions | Yield (mg/g of raw material) | Reference |

| Mechanochemical-Promoted | Water with 15% Na₂CO₃, 440 rpm, 17 min | 35.17 | [4] |

| Ultrasound-Assisted | [C₈mim]BF₄, 27 mL/g, 38 min, 56°C | Not specified for total flavonoids | [5] |

Table 2: Purity and Recovery of Flavonoids from Sophora species using HSCCC

| Compound | Starting Material | Purity (%) | Recovery (%) | Reference |

| Sophoraflavanone G | 350 mg crude extract | 95.6 | 91.7 | [3] |

| Kushenol I | 350 mg crude extract | 97.3 | 91.8 | [3] |

| Kurarinone | 350 mg crude extract | 99.4 | 92.3 | [3] |

Table 3: Enrichment of Total Flavonoids using Macroporous Resin Chromatography

| Parameter | Before Purification | After Purification | Reference |

| Total Flavonoid Content (%) | 12.14 | 57.82 | [1][2] |

| Recovery Yield (%) | - | 84.93 | [1][2] |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids from Sophora flavescens, such as Sophoraflavanone G and M, are often attributed to their ability to modulate key inflammatory signaling pathways. A common mechanism involves the inhibition of the NF-κB and MAPK/JNK/AP-1 pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[6]

Caption: Inhibition of inflammatory pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

- 3. sid.ir [sid.ir]

- 4. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Assay Protocols for Sophoraflavanone G: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays utilizing Sophoraflavanone G (SG), a prenylated flavonoid with demonstrated anti-inflammatory, anticancer, and antiviral properties. The following sections offer structured data, step-by-step experimental methodologies, and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

Sophoraflavanone G has been evaluated across various in vitro models, demonstrating a range of biological activities. The following table summarizes the key quantitative data from published studies.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Antiviral Activity | Dengue Virus (DENV) RNA Polymerase | IC50 | 14.5 µM | [1][2] |

| Zika Virus (ZIKV) RNA Polymerase | IC50 | 22.6 µM | [1][2][3] | |

| Anti-inflammatory Activity | Prostaglandin E2 (PGE2) Production (LPS-treated RAW 264.7 cells) | Inhibition | Observed at 1-50 µM | [4] |

| Cyclooxygenase-2 (COX-2) Down-regulation (LPS-treated RAW 264.7 cells) | Inhibition | Observed at 1-50 µM | [4] | |

| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Production (LPS-stimulated RAW 264.7 cells) | Inhibition | Observed at 2.5-20 µM | [5] | |

| Anticancer Activity | Human Myeloid Leukemia (HL-60) Cells | IC50 | ~20 µM (48h) | |

| Triple-Negative Breast Cancer (MDA-MB-231) Cells | Apoptosis Induction | Concentration-dependent |

Key Signaling Pathways

Sophoraflavanone G exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate the pathways implicated in its anti-inflammatory and pro-apoptotic activities.

Caption: Anti-inflammatory signaling pathway modulated by Sophoraflavanone G.

Caption: Pro-apoptotic signaling pathway induced by Sophoraflavanone G.

Experimental Workflow Diagrams

The following diagrams outline the general workflows for common in vitro assays used to characterize the activity of Sophoraflavanone G.

Caption: General workflow for an MTT cell viability assay.

Caption: General workflow for a Western blot analysis.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol is designed to assess the effect of Sophoraflavanone G on cell viability and to determine its cytotoxic concentration (IC50).[6][7]

Materials:

-

96-well flat-bottom sterile plates

-

Appropriate cell line (e.g., RAW 264.7, HL-60, MDA-MB-231)

-

Complete cell culture medium

-

Sophoraflavanone G (SG) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of SG in complete medium. Remove the old medium from the wells and add 100 µL of the diluted SG solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest SG concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protein Expression Analysis: Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins in response to Sophoraflavanone G treatment.[8][9][10][11][12]

Materials:

-

Cell culture dishes (6-well or 10 cm)

-

Sophoraflavanone G

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with SG as required. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Sophoraflavanone G.[13][14][15]

Materials:

-

Flow cytometry tubes

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Sophoraflavanone G

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with SG for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the effect of Sophoraflavanone G on the activation of the NF-κB signaling pathway, typically in response to an inflammatory stimulus like LPS.[16][17][18][19][20]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

-

96-well white, clear-bottom plates

-

Sophoraflavanone G

-

Inflammatory stimulus (e.g., LPS or TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of SG for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activation by SG.

Antiviral Activity: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay determines the ability of Sophoraflavanone G to directly inhibit the activity of viral RNA polymerase.[1][2][21][22][23]

Materials:

-

Purified recombinant viral RdRp (e.g., from Dengue or Zika virus)

-

RNA template/primer

-

Reaction buffer

-

Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP) or a fluorescence-based detection system

-

Sophoraflavanone G

-